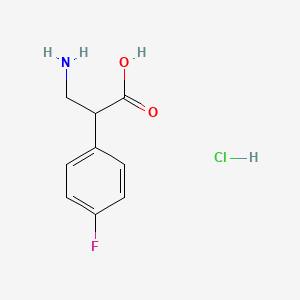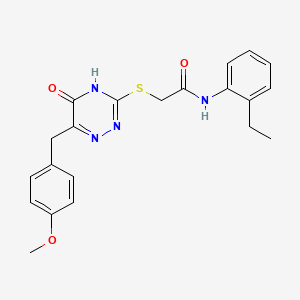
Sodium pyrazine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C6H2N2Na2O4. It is a sodium salt derivative of pyrazine-2,3-dicarboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium pyrazine-2,3-dicarboxylate can be synthesized through the reaction of pyrazine-2,3-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving pyrazine-2,3-dicarboxylic acid in water, followed by the addition of sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to pyrazine derivatives.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically occur in aqueous solutions with various metal salts.
Major Products Formed:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Pyrazine derivatives.
Substitution: Metal pyrazine-2,3-dicarboxylates.
Aplicaciones Científicas De Investigación
Sodium pyrazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
Industry: It is used in the development of corrosion inhibitors and electrochemical biosensors.
Mecanismo De Acción
The mechanism of action of sodium pyrazine-2,3-dicarboxylate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various biological targets, including enzymes and receptors, modulating their activity. The compound’s ability to form coordination polymers also plays a role in its applications in material science and catalysis .
Comparación Con Compuestos Similares
Pyrazine-2,3-dicarboxylic acid: The parent compound, which lacks the sodium ions.
Pyridine-2,3-dicarboxylate: A similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: Sodium pyrazine-2,3-dicarboxylate is unique due to its sodium salt form, which enhances its solubility in water and its ability to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications .
Propiedades
IUPAC Name |
disodium;pyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXGKOGWTEOU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)



![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/new.no-structure.jpg)



